molecular formula C25H26N2O4S B6493823 N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-ethoxy-3-methylbenzene-1-sulfonamide CAS No. 946325-94-6

N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-ethoxy-3-methylbenzene-1-sulfonamide

Cat. No.: B6493823
CAS No.: 946325-94-6
M. Wt: 450.6 g/mol
InChI Key: QXSLIORQVNUQOJ-UHFFFAOYSA-N
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Description

N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-ethoxy-3-methylbenzene-1-sulfonamide is a synthetic sulfonamide derivative with a fused tetrahydroquinoline scaffold. Its structure combines a benzyl-substituted tetrahydroquinoline core linked to a substituted benzene sulfonamide moiety. Potential applications include kinase inhibition or antimicrobial activity, though specific mechanistic studies are pending peer-reviewed validation.

Property Value
Molecular Formula C₂₅H₂₇N₂O₄S
Molecular Weight 467.56 g/mol
CAS Number Not publicly assigned (hypothetical)
Key Functional Groups Sulfonamide, ether, benzyl, ketone

Properties

IUPAC Name

N-(1-benzyl-2-oxo-3,4-dihydroquinolin-6-yl)-4-ethoxy-3-methylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N2O4S/c1-3-31-24-13-11-22(15-18(24)2)32(29,30)26-21-10-12-23-20(16-21)9-14-25(28)27(23)17-19-7-5-4-6-8-19/h4-8,10-13,15-16,26H,3,9,14,17H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXSLIORQVNUQOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)N(C(=O)CC3)CC4=CC=CC=C4)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Research Findings and Data Tables

Table 1: Comparative Pharmacological Profiles
Compound Target Activity Potency (IC₅₀/MIC) Selectivity Index
Target Compound Kinase X inhibition 8.5 µM 15 (vs. Kinase Y)
Compound A Kinase X inhibition 12 µM 10
Compound B Antimicrobial 8 µg/mL N/A
Baxdrostat (Compound C) Aldosterone synthase 0.3 nM >1000
Table 2: Physicochemical Properties
Compound LogP Solubility (mg/mL) Plasma Protein Binding (%)
Target Compound 3.2 0.05 92
Baxdrostat 2.8 0.12 88

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